molecular formula C16H15BrN2O5S B11096949 {[(4-Bromophenyl)sulfonyl][2-oxo-2-(phenylamino)ethyl]amino}acetic acid

{[(4-Bromophenyl)sulfonyl][2-oxo-2-(phenylamino)ethyl]amino}acetic acid

Cat. No.: B11096949
M. Wt: 427.3 g/mol
InChI Key: KVGKTGJILDASKT-UHFFFAOYSA-N
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Description

2-{(2-ANILINO-2-OXOETHYL)[(4-BROMOPHENYL)SULFONYL]AMINO}ACETIC ACID is a complex organic compound with a molecular formula of C16H15BrN2O5S This compound is known for its unique structural features, which include an anilino group, a bromophenyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(2-ANILINO-2-OXOETHYL)[(4-BROMOPHENYL)SULFONYL]AMINO}ACETIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Anilino Intermediate: Aniline is reacted with an appropriate acylating agent to form the anilino intermediate.

    Introduction of the Bromophenyl Group: The anilino intermediate is then reacted with a bromophenyl sulfonyl chloride under basic conditions to introduce the bromophenyl group.

    Formation of the Final Compound: The resulting intermediate is further reacted with glycine or its derivatives to form the final compound, 2-{(2-ANILINO-2-OXOETHYL)[(4-BROMOPHENYL)SULFONYL]AMINO}ACETIC ACID.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-{(2-ANILINO-2-OXOETHYL)[(4-BROMOPHENYL)SULFONYL]AMINO}ACETIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{(2-ANILINO-2-OXOETHYL)[(4-BROMOPHENYL)SULFONYL]AMINO}ACETIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{(2-ANILINO-2-OXOETHYL)[(4-BROMOPHENYL)SULFONYL]AMINO}ACETIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic functions. The bromophenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-Methoxyanilino)-2-oxoethyl]-sulfonyl}acetic acid
  • 2-{[2-(4-Chloroanilino)-2-oxoethyl]-sulfonyl}acetic acid
  • 2-{[2-(4-Nitroanilino)-2-oxoethyl]-sulfonyl}acetic acid

Uniqueness

2-{(2-ANILINO-2-OXOETHYL)[(4-BROMOPHENYL)SULFONYL]AMINO}ACETIC ACID is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C16H15BrN2O5S

Molecular Weight

427.3 g/mol

IUPAC Name

2-[(2-anilino-2-oxoethyl)-(4-bromophenyl)sulfonylamino]acetic acid

InChI

InChI=1S/C16H15BrN2O5S/c17-12-6-8-14(9-7-12)25(23,24)19(11-16(21)22)10-15(20)18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,18,20)(H,21,22)

InChI Key

KVGKTGJILDASKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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